molecular formula C8H5F3N2 B592026 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1190315-48-0

6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B592026
CAS No.: 1190315-48-0
M. Wt: 186.137
InChI Key: RQRNGNXMVKBYGT-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a trifluoromethyl group at the 6-position

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyridine and pyrrole rings contribute to the compound’s ability to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(trifluoromethyl)pyridine
  • 2,6-dichloro-3-(trifluoromethyl)pyridine
  • 2-fluoro-4-(trifluoromethyl)pyridine

Uniqueness

6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is unique due to its fused ring system, which imparts distinct electronic and steric properties compared to other trifluoromethyl-substituted pyridines. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities .

Properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6-5(4-13-7)1-2-12-6/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRNGNXMVKBYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC=C21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676836
Record name 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-48-0
Record name 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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